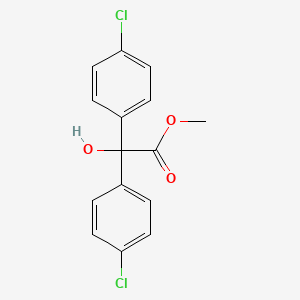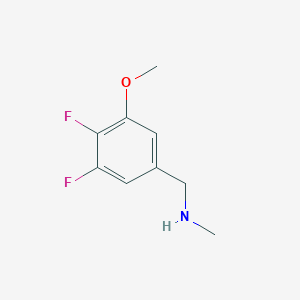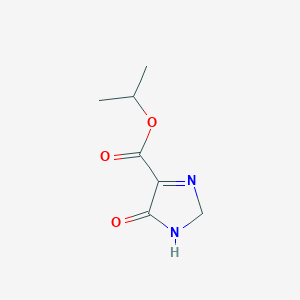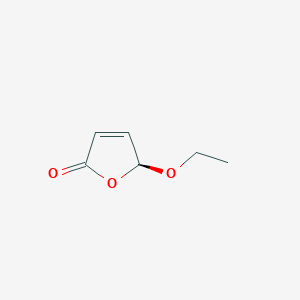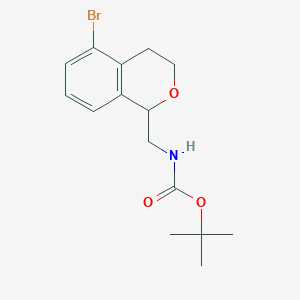![molecular formula C11H16BrN3O2 B12833116 tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of diverse heterocyclic compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of novel drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
- tert-Butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- tert-Butyl 3-chloro-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- tert-Butyl 3-iodo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Uniqueness: The presence of the bromine atom in tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate imparts unique reactivity compared to its analogs. This allows for selective substitution reactions and the formation of specific derivatives that are not easily accessible with other halogenated compounds .
Propiedades
Fórmula molecular |
C11H16BrN3O2 |
|---|---|
Peso molecular |
302.17 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
Clave InChI |
XVEZFRRCNYVNFX-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


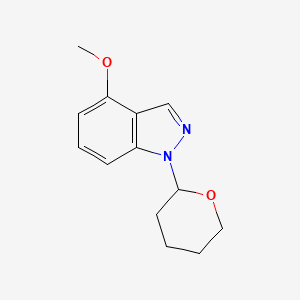
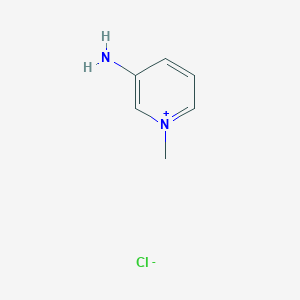

![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)
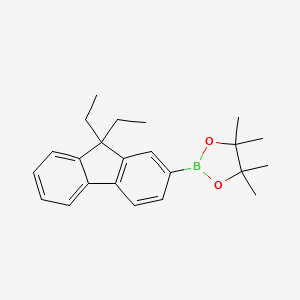

![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)

